molecular formula C13H13NO3S B2361557 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 113123-43-6

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No.: B2361557
CAS No.: 113123-43-6
M. Wt: 263.31
InChI Key: CPEXOJPJKDYPDN-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is an organic compound characterized by a pyridinone core substituted with dimethyl groups at positions 4 and 6, and a phenylsulfonyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Methylation: The dimethyl groups are introduced via methylation reactions, which can be carried out using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-3-(4’-methoxyphenyl)pyridinone
  • 4,6-dimethyl-3-(4’-hydroxyphenyl)pyridinone

Comparison

  • Structural Differences : The presence of different substituents on the phenyl ring (e.g., methoxy or hydroxy groups) can significantly alter the compound’s chemical properties and reactivity.
  • Unique Properties : 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to the presence of the phenylsulfonyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(benzenesulfonyl)-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-9-8-10(2)14-13(15)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEXOJPJKDYPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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